molecular formula C2H8FNOSi B14437498 O-[Fluoro(dimethyl)silyl]hydroxylamine CAS No. 79129-02-5

O-[Fluoro(dimethyl)silyl]hydroxylamine

Cat. No.: B14437498
CAS No.: 79129-02-5
M. Wt: 109.17 g/mol
InChI Key: SOVDNLMYKNPFIS-UHFFFAOYSA-N
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Description

O-[Fluoro(dimethyl)silyl]hydroxylamine is a chemical compound characterized by the presence of a fluorine atom, two methyl groups, and a silyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[Fluoro(dimethyl)silyl]hydroxylamine typically involves the reaction of hydroxylamine with a fluorinated silylating agent. One common method is the reaction of hydroxylamine with fluorodimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[Fluoro(dimethyl)silyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl group.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

O-[Fluoro(dimethyl)silyl]hydroxylamine has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-[Fluoro(dimethyl)silyl]hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group can stabilize intermediates and transition states, facilitating the formation of desired products. The fluorine atom can influence the reactivity and selectivity of the compound through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but with a tert-butyl group instead of a fluorine atom.

    O-(Trimethylsilyl)hydroxylamine: Contains three methyl groups attached to the silicon atom.

    O-(Phenylsilyl)hydroxylamine: Features a phenyl group attached to the silicon atom.

Uniqueness

O-[Fluoro(dimethyl)silyl]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other silyl hydroxylamines. This uniqueness makes it valuable for specific applications where the fluorine atom’s influence is beneficial.

Properties

CAS No.

79129-02-5

Molecular Formula

C2H8FNOSi

Molecular Weight

109.17 g/mol

IUPAC Name

O-[fluoro(dimethyl)silyl]hydroxylamine

InChI

InChI=1S/C2H8FNOSi/c1-6(2,3)5-4/h4H2,1-2H3

InChI Key

SOVDNLMYKNPFIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(ON)F

Origin of Product

United States

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